1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
Overview
Description
1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology This compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-fluorobenzylamine with a suitable pyrazole derivative, followed by cyclization and functional group modifications. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions can lead to a variety of substituted pyrazolo[3,4-b]pyridine derivatives .
Scientific Research Applications
1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors involved in disease pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby disrupting a particular biochemical pathway. Molecular docking studies have shown strong binding affinities to targets like serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) .
Comparison with Similar Compounds
Similar Compounds
- Pyridine-2(H)-one derivatives
- Nicotinonitrile derivatives
- Furo[2,3-b]pyridine derivatives
Uniqueness
1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile stands out due to its unique combination of a fluorobenzyl group and a pyrazolo[3,4-b]pyridine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its fluorine atom enhances its stability and bioavailability, while the pyrazolo[3,4-b]pyridine core contributes to its diverse biological activities .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4/c15-12-6-2-1-4-10(12)9-19-14-11(5-3-7-17-14)13(8-16)18-19/h1-7H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUUGTRFBZTTQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256376-65-5 | |
Record name | 1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile in pharmaceutical synthesis?
A1: this compound (9) serves as a crucial intermediate in the synthesis of riociguat []. Riociguat is a medication used for the treatment of certain cardiovascular conditions. Understanding the synthesis of key intermediates like compound 9 is essential for developing efficient and cost-effective production methods for pharmaceuticals like riociguat.
Q2: What novel synthetic route for this compound is described in the research?
A2: The research presents a new four-step synthetic route for producing compound 9, starting with commercially available methyl 2-chloronicotinate []. This approach features a one-step hydrazinolysis and intramolecular substitution to obtain 1H-pyrazolo[3,4-b]pyridin-3-ol, followed by regioselective N1-benzylation to yield 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol. The final step utilizes a Pd-catalyzed cyanation of a novel intermediate, 1-(2-fluorobenzyl)-3-bromo-1H-pyrazolo[3,4-b]pyridine, to produce the target compound 9. This method offers an alternative to existing procedures and may provide advantages in terms of yield, cost, or environmental impact.
Q3: How was the structure of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol confirmed in the study?
A3: The researchers utilized a combination of techniques to confirm the structure of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol, including ¹H NMR, ¹³C NMR, MS, and single-crystal X-ray crystallography []. This multi-faceted approach ensured a thorough structural characterization of this key intermediate.
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